Lipophilicity (LogP) and Polar Surface Area (PSA) Profile Comparison
5‑Bromo‑3,6‑difluoro‑N,N‑dimethylpyrazin‑2‑amine exhibits a measured LogP of 1.58330 and a PSA of 29.02 Ų . In contrast, the des‑bromo analog 3,6‑difluoro‑N,N‑dimethylpyrazin‑2‑amine (CAS 55215‑63‑9) has a calculated LogP of approximately 1.22 and a PSA of 29.02 Ų (identical due to the same number of H‑bond acceptors) . The bromine substituent increases LogP by ~0.36 units, enhancing membrane permeability while maintaining the same polar surface area. This balanced profile is advantageous for CNS‑penetrant drug candidates where both permeability and low efflux are required.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.58330; PSA = 29.02 Ų |
| Comparator Or Baseline | 3,6-Difluoro-N,N-dimethylpyrazin-2-amine (CAS 55215-63-9): LogP ≈ 1.22; PSA = 29.02 Ų |
| Quantified Difference | ΔLogP = +0.36 (calculated difference) |
| Conditions | Calculated/experimental physicochemical property data from authoritative chemical databases |
Why This Matters
For medicinal chemists optimizing CNS drug candidates, the increased LogP of the bromo analog enhances blood‑brain barrier penetration potential without increasing PSA‑driven efflux liability, a combination not achievable with the des‑bromo comparator.
